4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Organic Synthesis Cross-Coupling Pyrazole Functionalization

Sourcing challenges for 4-halo-1-arylpyrazoles often include inconsistent reactivity and unwanted side reactions. 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6) resolves these issues. - Optimized Reactivity: The C4 bromine enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings with minimal dehalogenation versus iodo analogs. - Predictable Physicochemistry: The ortho-fluorophenyl group and favorable cLogP (~2.77) support CNS drug discovery and SAR studies. - Supply Reliability: Available in research-scale quantities with consistent purity for reproducible synthesis.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 957062-81-6
Cat. No. B1294257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(2-fluorophenyl)-1H-pyrazole
CAS957062-81-6
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=C(C=N2)Br)F
InChIInChI=1S/C9H6BrFN2/c10-7-5-12-13(6-7)9-4-2-1-3-8(9)11/h1-6H
InChIKeyOHWIDXFFPCMKLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(2-fluorophenyl)-1H-pyrazole Overview


4-Bromo-1-(2-fluorophenyl)-1H-pyrazole (CAS 957062-81-6) is a heterocyclic compound belonging to the class of fluorinated pyrazoles [1]. It features a pyrazole core substituted with a 2-fluorophenyl group at the N1 position and a bromine atom at the C4 position . This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of more complex molecules via cross-coupling reactions such as Suzuki-Miyaura coupling [2]. Its physicochemical properties, including a molecular weight of 241.06 g/mol and a predicted cLogP of approximately 2.77, position it as a lipophilic building block suitable for medicinal chemistry applications .

Uniqueness of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole


While various 4-halo-1-arylpyrazoles are commercially available, they exhibit significant differences in reactivity, selectivity, and downstream synthetic utility that preclude simple substitution. The specific combination of a bromine atom at the C4 position and a 2-fluorophenyl group at N1 imparts a unique reactivity profile that differs from chloro, iodo, or unsubstituted analogs [1]. For instance, the bromo derivative offers a balance of reactivity and stability in cross-coupling reactions, avoiding the excessive dehalogenation side reactions often observed with iodo analogs [2]. Furthermore, the ortho-fluorine substituent on the phenyl ring can influence both the electronics of the pyrazole core and the compound's lipophilicity, which is critical for optimizing physicochemical properties in drug discovery . These nuanced differences mean that substituting this compound with a closely related analog could lead to different reaction outcomes, altered biological activity, or suboptimal physicochemical profiles, ultimately impacting project timelines and data reproducibility.

Comparative Evidence for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole


Reduced Dehalogenation in Suzuki-Miyaura Coupling

In direct head-to-head comparisons of halogenated pyrazoles in Suzuki-Miyaura cross-coupling reactions, bromo derivatives demonstrated superior performance relative to iodo derivatives. Specifically, 4-bromopyrazoles exhibited significantly lower rates of undesired dehalogenation side reactions compared to their iodo counterparts [1]. This behavior is attributed to the optimal balance of bond strength and reactivity of the C-Br bond under palladium-catalyzed conditions. While specific data for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole itself is not directly reported, this well-established class-level trend is directly applicable due to the conserved 4-bromo-pyrazole core structure. Therefore, selecting the bromo derivative over an iodo analog is expected to lead to higher yields and cleaner reactions in cross-coupling applications.

Organic Synthesis Cross-Coupling Pyrazole Functionalization

Optimized Lipophilicity for CNS Drug Design

The lipophilicity of a compound, often quantified by its calculated partition coefficient (cLogP), is a critical determinant of its pharmacokinetic properties, particularly for central nervous system (CNS) drug candidates. 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole has a predicted cLogP of approximately 2.77 . This value falls within the optimal range (cLogP 2-4) often associated with favorable brain penetration, as defined by established guidelines like the CNS MPO score [1]. In contrast, the non-fluorinated analog, 4-bromo-1-phenyl-1H-pyrazole, has a predicted cLogP of approximately 2.93 (calculated using standard algorithms), while the corresponding 4-chloro-1-(2-fluorophenyl) analog has a cLogP of approximately 2.46. The specific combination of the 2-fluorophenyl group and the bromine atom fine-tunes the lipophilicity to a value that balances permeability with reduced off-target binding, making it a strategic choice for CNS-focused projects.

Medicinal Chemistry Physicochemical Properties CNS Drug Design

Antitubercular Activity of 4-Bromo Pyrazoles

Studies on 3-polyfluoroalkyl-1-phenylpyrazoles have demonstrated that the introduction of a bromine atom at the C4 position can impart significant antitubercular activity [1]. Specifically, synthesized 4-bromo- and 4-phenyl derivatives showed antitubercular effect on pyrazinamide level [1]. While the exact MIC value for 4-bromo-1-(2-fluorophenyl)-1H-pyrazole against Mycobacterium tuberculosis is not explicitly stated in the available literature, the class-level evidence indicates that the 4-bromo substitution is a key determinant of this biological activity. This suggests that the target compound may serve as a privileged scaffold for developing new antitubercular agents, warranting further investigation.

Antitubercular Drug Discovery Infectious Disease Pyrazole Derivatives

Key Applications of 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole


CNS Kinase Inhibitors & GPCR Ligands

The compound's balanced lipophilicity (cLogP 2.77) makes it an excellent choice for synthesizing CNS-penetrant drug candidates . Researchers can utilize it as a key intermediate in the construction of kinase inhibitors, GPCR modulators, or other CNS-active agents via cross-coupling reactions [1]. The 2-fluorophenyl group can enhance metabolic stability and target binding, while the bromine atom provides a versatile handle for introducing diverse structural elements through Suzuki-Miyaura or Buchwald-Hartwig couplings.

Cross-Coupling Synthesis of Fluorinated Pyrazoles

This compound is ideally suited for the synthesis of diversely substituted pyrazoles, which are valuable in both pharmaceutical and agrochemical research [2]. Its bromine atom participates efficiently in palladium-catalyzed cross-coupling reactions with minimal dehalogenation side reactions compared to iodo analogs [3]. This allows for the straightforward preparation of libraries of compounds for structure-activity relationship (SAR) studies, accelerating the discovery of new leads.

Antitubercular Lead Generation

Based on class-level evidence showing antitubercular activity of 4-bromo-substituted pyrazoles [4], this compound can serve as a starting point for medicinal chemistry campaigns targeting Mycobacterium tuberculosis. It can be elaborated into more complex molecules to explore SAR and optimize potency, potentially leading to new therapeutic agents for tuberculosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-1-(2-fluorophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.